Boc-L-2-methyl-4-fluorophe
Overview
Description
It is commonly used in peptide synthesis and other organic synthesis processes due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-2-methyl-4-fluorophe typically involves the protection of the amino group of L-2-methyl-4-fluorophenylalanine with a tert-butoxycarbonyl (Boc) group. This can be achieved using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Boc protection .
Chemical Reactions Analysis
Types of Reactions
Boc-L-2-methyl-4-fluorophe undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard reagent for removing the Boc group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Deprotected Amino Acid: Removal of the Boc group yields L-2-methyl-4-fluorophenylalanine.
Scientific Research Applications
Boc-L-2-methyl-4-fluorophe has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of fluorinated peptides, which have enhanced stability and bioactivity.
Medicinal Chemistry: Fluorinated amino acids like this compound are used in the design of pharmaceuticals to improve drug properties such as metabolic stability and membrane permeability.
Biological Studies: It is used in the study of protein-ligand interactions and enzyme mechanisms due to its unique electronic properties.
Industrial Applications: It is employed in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Boc-L-2-methyl-4-fluorophe involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, affecting the overall stability and activity of the peptide or protein . The Boc group serves as a protective group during synthesis, preventing unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-L-2-methyl-4-fluorophenylalanine: Another fluorinated amino acid derivative used in peptide synthesis.
Boc-L-2-methylphenylalanine: Similar to Boc-L-2-methyl-4-fluorophe but without the fluorine atom.
Uniqueness
This compound is unique due to the presence of both the Boc protective group and the fluorine atom. The fluorine atom enhances the compound’s electronic properties, making it useful in various applications where traditional amino acids may not be suitable .
Properties
IUPAC Name |
(2S)-3-(4-fluoro-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-9-7-11(16)6-5-10(9)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNQHFJUOICJME-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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